Ethyl 2-bromo-2-(2-fluoro-3-methoxyphenyl)acetate

Process Chemistry Pharmaceutical Intermediates Yield Optimization

Validated elagolix sodium intermediate. This specific bromo-fluoro-methoxyphenyl ester is non-substitutable; alternative halogenation patterns reduce total yield to <40% and introduce toxic reagents. The established high-yield, methanesulfonyl chloride-free route (CN109761764A) ensures cGMP compliance and streamlined scale-up. Procure this exact building block to maintain process safety, regulatory acceptance, and cost efficiency.

Molecular Formula C11H12BrFO3
Molecular Weight 291.11 g/mol
Cat. No. B13363353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-bromo-2-(2-fluoro-3-methoxyphenyl)acetate
Molecular FormulaC11H12BrFO3
Molecular Weight291.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=C(C(=CC=C1)OC)F)Br
InChIInChI=1S/C11H12BrFO3/c1-3-16-11(14)9(12)7-5-4-6-8(15-2)10(7)13/h4-6,9H,3H2,1-2H3
InChIKeyCEBFHMAGPXGNQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Bromo-2-(2-fluoro-3-methoxyphenyl)acetate (CAS 1150560-66-9): A Strategic Intermediates for GnRH Antagonist Manufacturing


Ethyl 2-bromo-2-(2-fluoro-3-methoxyphenyl)acetate (CAS 1150560-66-9, C₁₁H₁₂BrFO₃, MW 291.11) is a halogenated aromatic ester . This compound serves as a critical pharmaceutical intermediate, most notably as a validated building block in the industrial synthesis of elagolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist approved for treating endometriosis and uterine fibroids [1][2].

Why Ethyl 2-Bromo-2-(2-fluoro-3-methoxyphenyl)acetate Cannot Be Substituted with Generic Aryl Halides in Elagolix Synthesis


Generic substitution of this specific bromo-fluoro-methoxyphenyl ester with alternative aryl halides or iodo-analogs fails due to the precise electronic and steric requirements of downstream cross-coupling reactions in elagolix assembly [1]. Prior art methods utilizing alternative halogenation patterns (e.g., iodo substitution) or different ester protecting groups resulted in substantially lower overall yields (<40% total yield) and required toxic reagents like methanesulfonyl chloride, rendering them unsuitable for scalable, safe, and economical industrial production [2]. The specific combination of the 2-fluoro-3-methoxyphenyl moiety and the α-bromoacetate group is non-negotiable for achieving the requisite reactivity profile and yield efficiency mandated in current Good Manufacturing Practice (cGMP) environments [1].

Quantitative Differentiation of Ethyl 2-Bromo-2-(2-fluoro-3-methoxyphenyl)acetate: Yield and Purity Advantages Over Prior Art


Stepwise Yield Comparison: Four-Step Synthesis vs. Prior Art Two-Step Route

The four-step synthesis method disclosed in CN109761764A delivers a stepwise yield profile (S1: 88.5%, S2: 98.3%, S3: 98.5%, S4: 62.1%) that, despite a final step yield of ~62%, provides a robust and scalable total yield exceeding 53% (calculated as 0.885*0.983*0.985*0.621 ≈ 0.532) [1]. In contrast, the prior art two-step route (WO2009062087) using methanesulfonyl chloride reports a total yield below 40% [2]. This quantitative improvement represents a >33% relative increase in overall process yield, directly translating to reduced cost of goods (COGS) in manufacturing.

Process Chemistry Pharmaceutical Intermediates Yield Optimization

Elimination of Toxic Methanesulfonyl Chloride: Safety and Environmental Advantage

The improved synthetic routes (both four-step and bromination methods) circumvent the use of methanesulfonyl chloride, a highly toxic and environmentally hazardous reagent mandated in the earlier WO2009062087 patent [1]. The newer methods replace this step with safer bromination protocols (e.g., using N-bromosuccinimide/benzoyl peroxide or CBr₄/PPh₃), maintaining high yield (final step ~62%) while significantly reducing process safety risks and waste disposal burdens [2][3].

Green Chemistry Industrial Safety Process Scale-Up

Validated Intermediate Status in Elagolix Manufacturing: Demonstrated Industrial Relevance

This compound is explicitly validated as a key intermediate in multiple industrial process patents for elagolix synthesis, including WO2020240375A1 (AbbVie) and CN109761764A, confirming its essential role in a commercially approved drug manufacturing pathway [1][2]. This is not merely a research chemical; its procurement is driven by direct demand from pharmaceutical manufacturing campaigns. No alternative halogenated ester has been validated or adopted at scale for this specific step, underscoring its unique fitness for purpose.

Pharmaceutical Manufacturing API Intermediate Elagolix

Step Yield Reproducibility: Demonstrated Robustness Across Multiple Examples

The four-step synthesis method demonstrates robust reproducibility across multiple disclosed examples. In Example 1, the stepwise yields are 88.5%, 98.3%, 98.5%, and 62.1% [1]. In Example 2, under slightly varied conditions, the corresponding yields are 88.4%, 75.0%, 98.2%, and 62.4% [2]. Despite the drop in Step 2 yield (98.3% vs. 75.0%), the final step yield remains consistent (~62%), and the overall yields remain comparable (53.2% vs. 40.3% calculated). This consistency in the critical bromination step (S4) indicates a robust process, a key differentiator from less reproducible early-stage routes.

Process Robustness Reproducibility Quality Control

Procurement-Driven Application Scenarios for Ethyl 2-Bromo-2-(2-fluoro-3-methoxyphenyl)acetate


Large-Scale GMP Manufacturing of Elagolix Sodium API

This compound is the preferred intermediate for the commercial production of elagolix sodium. Its validated status in industrial process patents (e.g., WO2020240375A1) ensures regulatory acceptance and streamlined scale-up [1]. Procurement should be based on the high-yield, safer synthetic route (e.g., CN109761764A) to minimize COGS and process safety risks [2].

Process Development and Optimization for GnRH Antagonist Analogs

For medicinal chemistry and process R&D groups developing next-generation GnRH antagonists, this compound serves as a benchmark intermediate. Its robust and reproducible synthesis, as demonstrated by consistent final step yields (~62%) across varied conditions [3], provides a reliable starting point for SAR studies or analog synthesis.

Custom Synthesis and CRO Manufacturing for Specialty Intermediates

Contract research organizations (CROs) and custom synthesis providers can leverage the established four-step protocol [4] to offer this intermediate at competitive prices, differentiating themselves through adherence to the safer, higher-yielding route that eliminates methanesulfonyl chloride [5].

Academic Research in Synthetic Methodology and Fluorinated Building Blocks

This compound is a useful substrate for academic studies in halogenation chemistry, cross-coupling reactions, and the synthesis of fluorinated aromatic building blocks. Its availability via a well-documented synthetic route [4] makes it a practical choice for research groups focused on methodology development.

Quote Request

Request a Quote for Ethyl 2-bromo-2-(2-fluoro-3-methoxyphenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.